3,3-Diethylcyclobutan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3,3-diethylcyclobutan-1-amine |
InChI |
InChI=1S/C8H17N/c1-3-8(4-2)5-7(9)6-8/h7H,3-6,9H2,1-2H3 |
InChI Key |
PVNNMRCNQWVMER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C1)N)CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclobutanamine Derivatives
Cycloaddition Strategies for Four-Membered Ring Construction
The [2+2] cycloaddition is a primary and widely utilized method for synthesizing cyclobutanes, offering a convergent pathway from simple alkene precursors. nih.govnih.gov This approach involves the union of two doubly bonded systems to form a four-membered ring. Both photochemical and Lewis acid-catalyzed variants of this reaction have been developed to address challenges in reactivity and selectivity.
Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloaddition is a powerful and versatile method for forming four-membered rings and has been extensively applied in organic synthesis. oup.comsci-hub.se This class of reactions uses light energy to promote the formation of the cyclobutane (B1203170) ring, often enabling transformations that are inaccessible under thermal conditions. rsc.orgresearchgate.net
Mechanistic Elucidation of Diradical Pathways
The mechanism of photochemical [2+2] cycloaddition between an enone and an alkene is distinct from thermally allowed concerted processes. rsc.orgacs.org The reaction is generally understood to proceed in a stepwise manner through a diradical intermediate. rsc.orgnih.gov Upon absorption of light, the α,β-unsaturated carbonyl compound is typically excited from its ground state to a singlet excited state, which then undergoes intersystem crossing (ISC) to a more stable triplet excited state. researchgate.net
Applications in the Synthesis of DNA-Encoded Libraries
DNA-Encoded Library (DEL) technology has emerged as a powerful platform for the discovery of new drug leads. acs.orgrsc.org The development of DNA-compatible reactions is crucial for expanding the chemical space and structural diversity of these libraries. rsc.org Photocatalytic [2+2] cycloadditions have been successfully adapted for this purpose, enabling the on-DNA synthesis of highly substituted cyclobutane scaffolds. researchgate.net
In a notable application, a photocatalytic [2+2] cycloaddition between DNA-conjugated styrenes and various cinnamates was developed. researchgate.net This transformation, catalyzed by an iridium-based photocatalyst in an aqueous solution, forges two new carbon-carbon bonds with excellent tolerance for a wide range of functional groups. researchgate.net This methodology allows for the creation of diverse libraries of complex cyclobutanes, which are valuable sp³-rich scaffolds for identifying novel protein binders. researchgate.netnih.gov The ability to construct these frameworks, which can include chiral centers and various heterocycles, significantly enhances the structural diversity accessible through DEL technology. chemrxiv.orgnih.gov
Stereoselective Control Utilizing Chiral Auxiliaries
Achieving stereocontrol in [2+2] cycloadditions is a significant challenge, and the use of chiral auxiliaries represents an effective strategy. nih.govnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directing the stereochemical course of a reaction before being removed. numberanalytics.com This approach relies on diastereoselectivity, where the auxiliary creates diastereomeric transition states, favoring the formation of one stereoisomer. numberanalytics.com
In the context of photochemical [2+2] cycloadditions, chiral auxiliaries have been successfully employed to induce enantioselectivity. researchgate.netmdpi.com For instance, Evans oxazolidinones have been selected as effective chiral auxiliaries for developing stereoselective versions of anion radical [2+2] photocycloadditions. mdpi.com By attaching the auxiliary to one of the alkene substrates, it is possible to synthesize enantioenriched and highly substituted bicyclo[3.2.0]heptanes. mdpi.com The auxiliary effectively shields one face of the molecule, guiding the incoming reactant to the opposite face and thereby controlling the formation of new stereocenters during the cyclization.
Implementation of Continuous Flow Photochemistry for Enhanced Efficiency and Scalability
Traditional batch photochemical processes often suffer from long reaction times and can lead to product decomposition from over-irradiation. oup.commdpi.com Continuous flow photochemistry has emerged as a revolutionary technology that addresses these limitations. mdpi.commdpi.com By using microreactors with small channel dimensions, the optical path length is significantly shortened, ensuring more efficient and uniform irradiation of the reaction mixture. oup.com
This technology offers several advantages, including dramatically reduced reaction times, improved yields, higher selectivity, and straightforward scalability. mdpi.comresearchgate.net For example, the photochemical [2+2] cycloaddition of cyclohexenone and vinyl acetate, when performed in a continuous flow microreactor, reached good yields with a residence time of just two hours, a remarkable improvement over batch systems. oup.com The ability to precisely control temperature and energy input, often using more energy-efficient light sources like LEDs, further enhances the utility of this method for producing cyclobutane derivatives efficiently and on a larger scale. mdpi.comthieme-connect.com
| Parameter | Batch Reaction | Continuous Flow Reaction | Reference |
| Reaction | Cyclohexenone + Vinyl Acetate | Cyclohexenone + Vinyl Acetate | oup.com |
| Reaction Time | > 2 hours | 2 hours | oup.com |
| Yield | Low (e.g., 8% after 2h) | Good (e.g., 88% after 2h) | oup.comresearchgate.net |
| Irradiation | Inefficient, non-uniform | Efficient, uniform | oup.commdpi.com |
| Scalability | Difficult | Straightforward | mdpi.com |
Lewis Acid Catalyzed [2+2] Cycloadditions
As an alternative to photochemical methods, Lewis acid catalysis provides a powerful strategy for promoting [2+2] cycloaddition reactions. nih.govacs.org Lewis acids can activate substrates, increase reaction rates, and often improve or even reverse the diastereoselectivity compared to thermal conditions. nih.govresearchgate.net These reactions can proceed through a concerted, asynchronous mechanism, avoiding the need to support unstable radical or ionic intermediates, which allows unactivated alkenes to be used as substrates. nih.gov
A variety of Lewis acids have been shown to be effective. For example, ferric chloride (FeCl₃) has been used to catalyze the [2+2] addition of substituted styrenes and unpurified dialkylmethylene malonates, providing a practical route to donor-acceptor (DA) cyclobutanes under mild conditions. alfa-chemistry.com Other successful systems include the use of Cu(OAc)₂ and combined systems like In(tfacac)₃-TMSBr, which enable the efficient synthesis of cyclobutenes from aryl alkynes and acrylates with high chemo- and stereoselectivity. alfa-chemistry.comorganic-chemistry.org The development of catalytic enantioselective versions, often using chiral Lewis acids, has made it possible to prepare a broad range of cyclobutanes with excellent control of both enantioselectivity and diastereoselectivity. nih.govacs.org
Trifluoromethanesulfonimide (Tf2NH) Catalysis for Highly Substituted Cyclobutanes
Trifluoromethanesulfonimide (Tf₂NH), a potent organic acid, has emerged as an effective catalyst for [2+2] cycloaddition reactions, yielding highly substituted cyclobutane structures. researchgate.netresearchgate.net This method typically involves the reaction of silyl (B83357) enol ethers with α,β-unsaturated esters, such as acrylates, or with alkynyl esters like propiolates. researchgate.net The catalysis proceeds under practical and more environmentally favorable conditions to produce polysubstituted cyclobutanes with a high degree of trans-stereoselectivity. researchgate.net The choice of the ester group and the substituents on the silyl enol ether can control both the reaction rate and the stereochemical outcome. researchgate.net Mechanistic studies suggest that the cycloaddition follows a pathway involving sequential nucleophilic additions through a transient zwitterionic intermediate. researchgate.net
While this methodology is powerful for generating a variety of substituted cyclobutanes, specific application for the direct synthesis of a 3,3-diethyl substituted system leading to 3,3-Diethylcyclobutan-1-amine is not explicitly detailed in the reviewed literature.
Allenoate-Alkene [2+2] Cycloaddition for 1,3-Substituted Systems
A significant strategy for creating 1,3-substituted cyclobutanes is the [2+2] cycloaddition of terminal alkenes with allenoates. organic-chemistry.orgnih.govacs.orgnih.gov This process is often promoted by a Lewis acid and provides a rapid and robust route to these valuable structures. nih.govacs.org Research has shown that phenyl 2,3-butadienoate is a particularly effective allenoate due to its electron-withdrawing nature, which enhances reactivity. organic-chemistry.orgnih.gov The reaction tolerates a wide range of terminal alkenes, including various styrene (B11656) derivatives, and is scalable to gram quantities. organic-chemistry.orgnih.gov However, the method shows limitations with substrates that contain Lewis-basic heteroatoms. nih.gov The resulting cycloadducts possess functional handles that allow for further chemical modifications. organic-chemistry.org
Table 1: Scope of Allenoate-Alkene [2+2] Cycloaddition (Data derived from studies on Lewis acid-promoted cycloadditions of phenyl 2,3-butadienoate)
| Alkene Substrate | Lewis Acid Promoter | Yield (%) | Reference |
| Styrene | EtAlCl₂ | 90% | organic-chemistry.org |
| 4-Methylstyrene | EtAlCl₂ | 85% | nih.gov |
| 4-Methoxystyrene | EtAlCl₂ | 88% | nih.gov |
| 4-Chlorostyrene | EtAlCl₂ | 75% | nih.gov |
| 1-Octene | EtAlCl₂ | 65% | nih.gov |
| Methylenecyclohexane | EtAlCl₂ | 78% | nih.gov |
This cycloaddition provides a foundational framework for accessing 1,3-disubstituted cyclobutane rings, a different substitution pattern than that found in this compound.
Multicomponent Cascade Reactions Integrating [2+2] Cycloadditions
A novel approach for synthesizing cyclobutanes involves multicomponent cascade reactions that merge several reaction types into a single, efficient process. nih.gov One such reported strategy combines an aldol (B89426) reaction and a Wittig reaction with a visible-light-induced [2+2] cycloaddition. nih.gov This method allows for the assembly of the cyclobutane scaffold from readily available aldehydes, ketones, or phosphorus ylides, and olefins. nih.gov The reaction is catalyzed by a catalytic amount of fac-Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃]) under visible light irradiation at room temperature. nih.gov Spectroscopic studies and control experiments have revealed that the mechanism involves a triplet-triplet energy transfer from the excited iridium complex to an enone intermediate, which is generated in situ. nih.gov This excited enone then undergoes the [2+2] photocycloaddition with an alkene to form the cyclobutane ring with high selectivity. nih.gov
Ring Manipulation and Rearrangement Approaches
Beyond building the cyclobutane ring through cycloaddition, another powerful strategy involves the manipulation of existing ring systems. Ring contraction of larger rings, such as pyrrolidines, offers a stereocontrolled route to cyclobutane derivatives.
Stereoselective Ring Contraction of Pyrrolidines
The conversion of readily accessible pyrrolidines into multisubstituted cyclobutanes represents a significant synthetic advancement. nih.govresearchgate.netnih.gov This contractive synthesis is particularly noted for its ability to transfer the stereochemistry from the starting five-membered ring to the resulting four-membered ring. nih.govresearchgate.net
A key method to induce the ring contraction of pyrrolidines involves iodonitrene chemistry. nih.govnih.govacs.org In this process, iodonitrene is generated in situ from the reaction of a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), with an ammonia (B1221849) surrogate like ammonium (B1175870) carbamate. nih.govnih.gov The highly electrophilic iodonitrene then reacts with the secondary amine of the pyrrolidine (B122466) ring in a process known as electrophilic amination. researchgate.netresearchgate.net
This amination forms a reactive 1,1-diazene (or isodiazene) intermediate. acs.orgnih.gov This intermediate is thermally unstable and undergoes nitrogen extrusion (release of N₂ gas) to generate a short-lived singlet 1,4-biradical. nih.govacs.orgnih.gov The formation of this biradical intermediate is a critical step, and its existence is supported by radical trapping experiments. nih.govacs.org The subsequent collapse of this 1,4-biradical via intramolecular C-C bond formation yields the final cyclobutane product. researchgate.netnih.gov Density Functional Theory (DFT) calculations have shown that the release of N₂ from the 1,1-diazene to form the open-shell singlet 1,4-biradical is the rate-determining step of the transformation. nih.gov The collapse of this biradical to the cyclobutane product is a barrierless process. nih.gov
A defining feature of the pyrrolidine ring contraction is its high degree of stereospecificity. nih.govresearchgate.net The reaction proceeds with retention of the original stereochemistry of the substituents on the pyrrolidine ring. researchgate.netnih.gov For example, a trans-substituted pyrrolidine will yield a trans-substituted cyclobutane stereospecifically. nih.gov This stereoretention is explained by the rapid C-C bond formation from the singlet 1,4-biradical intermediate, which occurs much faster than C-C bond rotation that would scramble the stereocenters. nih.govnih.gov
This method's ability to preserve chirality makes it highly valuable for the synthesis of enantiopure cyclobutanes, leveraging the many available methods for the asymmetric synthesis of pyrrolidines. nih.govnih.gov The transformation of an optically pure spirooxindole-pyrrolidine to the corresponding spirocyclobutane with excellent enantiocontrol is a testament to the robustness of this stereoretentive pathway. researchgate.net
Table 2: Examples of Stereoselective Pyrrolidine Ring Contractions (Data derived from studies on iodonitrene-mediated synthesis)
| Starting Pyrrolidine | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| cis-Dimethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate | cis-Dimethyl 3-(4-methoxybenzyl)cyclobutane-1,2-dicarboxylate | 39% | >20:1 | N/A | researchgate.net |
| Optically Pure Spirooxindole-pyrrolidine | Optically Pure Spirooxindole-cyclobutane | 46% | >20:1 | 97% | researchgate.net |
This methodology provides a direct route to chiral cyclobutanes, and while no specific synthesis of this compound is reported, the principles of stereoretentive ring contraction could theoretically be applied to a suitably substituted pyrrolidine precursor.
Ring Expansion Methodologies from Smaller Carbocycles
The construction of the cyclobutane ring, a motif of increasing interest in medicinal chemistry, can be achieved through the strategic ring expansion of smaller, more strained carbocycles like cyclopropanes. nih.govresearchgate.net These methodologies leverage the inherent strain of the three-membered ring as a driving force for rearrangement and expansion to the four-membered cyclobutane system.
One innovative approach involves a chemoenzymatic strategy coupled with photochemical rearrangement. nih.gov This method begins with the biocatalytic cyclopropanation of an alkene using an engineered myoglobin (B1173299) catalyst and a carbene precursor like ethyl α-diazopyruvate. This yields enantioenriched α-cyclopropylpyruvates. These cyclopropane (B1198618) products can then undergo a metal-free photochemical ring expansion, converting them into optically active cyclobutenoates without loss of enantiomeric purity. nih.gov Subsequent reduction and functional group manipulation of the cyclobutene (B1205218) derivative could provide a pathway to substituted cyclobutanamines.
Another strategy involves the rearrangement of N-vinyl-β-lactams. nih.gov These precursors can undergo a chemrxiv.orgchemrxiv.org sigmatropic rearrangement to form an eight-membered enamide ring, which, upon heating, undergoes an electrocyclization to produce fused aminocyclobutane-containing δ-lactams in a diastereoselective manner. nih.gov Metal-promoted rearrangements of cyclobutylmethylcarbenium ions, which can be generated from cyclopropyl (B3062369) precursors, also offer a route to expanded cyclopentane (B165970) systems, highlighting the versatility of strain-release-driven synthesis. ugent.be
A relevant synthetic precursor for the title compound, diethyl cyclobutane-1,1-dicarboxylate, has been synthesized via a multi-step route starting from diethyl malonate and 1,3-dibromopropane. mdpi.com This gem-dicarboxylate could potentially be converted to 3,3-diethylcyclobutane-1,1-dicarboxylic acid, followed by a Curtius or Hofmann rearrangement after mono-decarboxylation to furnish the desired this compound.
Table 1: Selected Ring Expansion Strategies for Cyclobutane Synthesis
| Starting Material | Key Transformation | Product Type | Reference |
|---|---|---|---|
| α-Cyclopropylpyruvates | Photochemical Ring Expansion | Cyclobutenoates | nih.gov |
| N-Vinyl-β-lactams | chemrxiv.orgchemrxiv.org Sigmatropic Rearrangement & Electrocyclization | Fused Aminocyclobutanes | nih.gov |
C(sp³)–H Functionalization Strategies
Direct functionalization of carbon-hydrogen (C–H) bonds represents a paradigm shift in chemical synthesis, offering a more atom-economical and efficient way to modify existing molecular scaffolds. For cyclobutanamine derivatives, C(sp³)–H functionalization strategies are particularly powerful for introducing molecular complexity directly onto the strained ring system.
Palladium-Catalyzed C(sp³)–H Arylation Directed by Amine Functionality
Palladium catalysis has become a cornerstone for the directed C–H functionalization of aliphatic amines. chemrxiv.org The native amine functionality, either primary or tertiary, can serve as a directing group to guide the metal catalyst to a specific C–H bond, typically at the γ-position, for selective arylation. nih.gov This approach avoids the need for pre-functionalization of the substrate, streamlining the synthesis of arylated cyclobutanamine derivatives. acs.org
In these reactions, a palladium(II) catalyst, often Pd(OAc)₂, coordinates to the amine. A ligand, frequently a mono-N-protected amino acid (MPAA) or a pyridine-type ligand, facilitates a concerted metalation-deprotonation (CMD) step, forming a cyclopalladated intermediate. acs.orgresearchgate.net This intermediate then undergoes oxidative addition with an aryl halide (e.g., aryl iodide), followed by reductive elimination to form the C-C bond and regenerate the active catalyst. acs.org The use of a catalytic transient directing group, such as 2-hydroxynicotinaldehyde (B1277654), can also enable the γ-C(sp³)–H arylation of primary amines with high efficiency. nih.gov This strategy involves the reversible formation of an imine, which then acts as a more effective directing group for the palladium catalyst. nih.govscripps.edu
Table 2: Typical Conditions for Pd-Catalyzed γ-C(sp³)–H Arylation of Amines
| Component | Example Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂ | Catalyst | chemrxiv.org |
| Ligand/Directing Group | MPAA, 2-hydroxynicotinaldehyde (transient) | Facilitates C-H activation, controls regioselectivity | nih.govresearchgate.net |
| Arylating Agent | Aryl Iodides, Aryl Boronic Acids | Source of the aryl group | nih.govresearchgate.net |
| Oxidant/Additive | Ag₂CO₃, AgTFA | Often required for catalyst turnover | chemrxiv.org |
| Solvent | HFIP, tAmOH | Reaction medium | chemrxiv.orgacs.org |
Enantioselective Variants and Ligand Design for Asymmetric Induction
A significant advancement in C–H functionalization is the development of enantioselective variants, which allow for the creation of chiral molecules with high stereocontrol. nih.gov In the context of cyclobutanamines, this involves the desymmetrization of a prochiral methylene (B1212753) C–H bond on the cyclobutane ring. chemrxiv.orgnih.gov The key to achieving high enantioselectivity lies in the rational design of chiral ligands that coordinate to the palladium catalyst. snnu.edu.cn
Mono-N-protected amino acids (MPAAs) have proven to be a privileged class of ligands for this purpose. scripps.edu By tailoring the amino acid, for instance using N-acetylated amino acids, excellent enantiomeric ratios can be achieved in the arylation of aminomethyl-cyclobutanes with aryl boronic acids. chemrxiv.orgnih.gov The chiral ligand environment controls the geometry of the transition state during the enantiodetermining C–H cleavage step, favoring the formation of one enantiomer over the other. scripps.edusnnu.edu.cn
Other classes of chiral ligands have also been successfully employed. Chiral sulfoxide-2-hydroxypyridine (SOHP) ligands have shown remarkable activity in asymmetric Pd(II)-catalyzed β-C(sp³)–H arylation of aliphatic tertiary amides, a related transformation. snnu.edu.cn More complex structures, such as those based on binaphthyl scaffolds (e.g., NOBINAc), combine axial chirality with the bidentate coordination of MPAA-type ligands to create a rigid and effective chiral pocket around the metal center. acs.org
Table 3: Examples of Chiral Ligands for Enantioselective C–H Arylation
| Ligand Class | Specific Example | Target Transformation | Achieved Enantioselectivity | Reference |
|---|---|---|---|---|
| Mono-N-Protected Amino Acids (MPAA) | N-Acetyl-L-Valine | γ-C(sp³)–H Arylation of Aminomethyl-cyclobutanes | High e.r. | chemrxiv.orgnih.gov |
| Sulfoxide-2-hydroxypyridine (SOHP) | Chiral SOHP | β-C(sp³)–H Arylation of Aliphatic Tertiary Amides | High ee | snnu.edu.cn |
| Binaphthyl-Amino Acid Hybrid (NOBINAc) | Acylated NOBIN derivatives | Asymmetric C-H Activation/Annulations | Excellent ee | acs.org |
Reactivity Augmentation through Auxiliary-Directed C–H Activation
The efficiency and scope of C–H activation can be significantly enhanced through the use of directing groups or auxiliaries. nih.gov These groups coordinate to the transition metal, positioning it in close proximity to the targeted C–H bond and lowering the activation energy for cleavage. While the native amine can serve this role, its directing ability can be modest. d-nb.info
To augment reactivity, more strongly coordinating auxiliary groups can be installed on the nitrogen atom. nih.gov For example, converting a primary amine to a picolinamide (B142947) or a related N,N-bidentate directing group creates a more stable five- or six-membered cyclometalated intermediate, which greatly facilitates C–H activation. acs.org While effective, this approach requires additional synthetic steps for the installation and subsequent removal of the directing group. acs.orgd-nb.info
Sequential C–H/C–C Cleavage/Functionalization from Cyclobutyl Ketones
A highly innovative strategy for producing functionalized cyclobutane derivatives involves a sequential C–H/C–C functionalization pathway starting from readily available cyclobutyl ketones. nih.govnih.gov This method provides stereospecific access to valuable cis-1,3-difunctionalized cyclobutanes, which can be further converted to the corresponding amines. nih.govresearchgate.net
The process begins with an intramolecular γ-C–H functionalization of a cyclobutyl aryl ketone via a Norrish-Yang Type II reaction. nih.govnih.gov Upon photochemical irradiation, the ketone undergoes hydrogen atom abstraction from the γ-carbon of the cyclobutane ring, leading to a 1,4-diradical intermediate that cyclizes to form a strained bicyclo[1.1.1]pentan-2-ol. nih.govresearchgate.net
This bicyclic alcohol intermediate is then subjected to a ligand-enabled, palladium-catalyzed C–C bond cleavage and functionalization. nih.govnih.gov The strain release from the bicyclo[1.1.1]pentane system drives the cleavage of the internal C–C bond. In the presence of a palladium catalyst, a suitable ligand, and a coupling partner (e.g., aryl, heteroaryl, alkenyl, or alkynyl halides/triflates), the ring opens and functionalizes to yield a cis-γ-substituted cyclobutyl ketone with excellent diastereoselectivity. nih.govresearchgate.net The resulting ketone can then be converted into a primary amine via methods such as reductive amination, providing a novel entry to 1,3-disubstituted cyclobutanamines. nih.gov
Table 4: Scope of Palladium-Catalyzed C–C Cleavage/Functionalization of Bicyclo[1.1.1]pentan-2-ols
| Coupling Partner | Functional Group Introduced | Selectivity | Reference |
|---|---|---|---|
| Aryl Halides | (Hetero)aryl | Exclusive cis-selectivity | nih.govresearchgate.net |
| Alkenyl Triflates | Alkenyl | Exclusive cis-selectivity | nih.govresearchgate.net |
Novel Synthetic Routes for Cyclobutane Scaffolds
Beyond the specific methodologies detailed above, the development of novel synthetic routes to construct the core cyclobutane scaffold remains an active area of research. These methods provide alternative entries to precursors that can be converted into this compound and its analogs.
[2+2]-Photocycloaddition reactions are a classic yet powerful tool for synthesizing cyclobutanes. bris.ac.uk This approach involves the light-induced reaction of two alkene-containing molecules to form a four-membered ring. The de Mayo reaction, an intramolecular variant, can be used to construct complex bridged cyclooctane (B165968) structures from cyclobutane intermediates. bris.ac.uk Tandem [2+2]-photocycloaddition and Prins cyclization reactions have been developed to create complex, fused tricyclic systems with high diastereoselectivity, offering modular access to novel scaffolds suitable for medicinal chemistry. bris.ac.uk
Homogeneous gold catalysis has also emerged as a potent tool for accessing strained small rings. acs.org Gold catalysts can activate alkynes, allenes, and alkenes toward cyclization reactions. For example, gold-catalyzed intramolecular [2+2] cycloadditions of 1,6-enynes can produce bicyclic cyclobutene derivatives. While direct synthesis of simple cyclobutanes via gold catalysis is less common than for cyclopropanes, these methods highlight the potential for transition metals beyond palladium to forge challenging four-membered rings. acs.org
The concept of "scaffold hopping" in medicinal chemistry drives the search for new core structures. nih.gov Synthetic strategies are often designed to create novel scaffolds that maintain the desired biological activity of a parent molecule but possess improved properties. whiterose.ac.uk The development of efficient, diversity-oriented synthetic routes, such as those that might arise from activity-directed synthesis, is crucial for discovering new cyclobutane-based chemotypes. whiterose.ac.ukorganic-chemistry.org
Michael Addition Protocols for Cyclobutane β-Amino Acids
The Michael addition is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. While traditionally used for acyclic systems, its application to the synthesis of cyclobutane derivatives has been a more recent development. chemistryviews.org Cyclobutane β-amino acids are particularly valuable as they serve as building blocks for peptidomimetics and foldamers, which are molecules designed to mimic peptides or fold into ordered structures. chemistryviews.org
A significant challenge in this area has been the limited number of methods available, which historically relied on [2+2] cycloaddition strategies. chemistryviews.org However, recent research has expanded the toolkit. Scientists have developed a novel tandem amidation/aza-Michael addition protocol. chemistryviews.org This one-pot, stereoselective process involves the reaction of cyclobutene-1-carboxylic acid with benzo[d]oxazol-2(3H)-one derivatives. researchgate.net The reaction, catalyzed by a mild organic base, proceeds through an initial amide bond formation, followed by an intramolecular aza-Michael addition of a second equivalent of the benzoxazolone. researchgate.net
This tandem reaction yields novel β-N-heterocyclic cyclobutane carboximide derivatives with a trans geometry. researchgate.net A key advantage of this method is that the resulting carboximide moiety is highly reactive towards various nucleophiles, allowing for facile conversion into a diverse range of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including structures that can be incorporated into peptidomimetics. chemistryviews.orgresearchgate.net This approach circumvents the need for harsher conditions or additional epimerization steps that were required in previous methods using lithium amides. researchgate.net
Table 1: Tandem Amidation/Aza-Michael Addition for Cyclobutane Scaffolds
| Starting Materials | Catalyst/Reagents | Product Type | Key Feature | Reference |
| Cyclobutene-1-carboxylic acid, Benzo[d]oxazol-2(3H)-ones | N,N'-Diisopropylcarbodiimide (DIC), Organic Base | β-N-heterocyclic cyclobutane carboximides | Stereoselective formation of trans products in a one-pot reaction. | researchgate.net |
| 2-Acylaminoacrylates, Alkenes | Thermal Conditions | Substituted cyclobutane skeleton | Michael-Dieckmann-type process. | nih.gov |
Dearomatization Reactions for Accessing sp³-Rich Polycyclic Systems
Dearomatization reactions are a powerful class of transformations that convert flat, aromatic starting materials into complex, three-dimensional sp³-rich molecules. liverpool.ac.ukresearchgate.net This strategy is of immense interest in pharmaceutical research, which seeks to "escape from flatland" and explore new chemical space. rsc.orgliverpool.ac.uk The formation of C-N bonds during dearomatization is particularly valuable as it directly installs nitrogen, a key element in many drug molecules, into a non-aromatic scaffold. liverpool.ac.uk
These reactions address the thermodynamic challenge of disrupting a stable aromatic system. researchgate.net Methodologies often involve metal catalysis or photochemistry to facilitate the transformation. For example, visible light photosensitized dearomative cycloadditions (DACs) can convert various flat aromatic substrates into sp³-rich polycyclic architectures. researchgate.net Copper-catalyzed dearomative amination of phenols has been reported, proceeding through a proposed amino-Cu(III) complex to achieve C-N bond formation. liverpool.ac.uk
While many examples focus on the dearomatization of indoles or pyridines to form N-heterocycles, the principles can be extended to construct carbocyclic rings that contain amine functionalities. liverpool.ac.ukwhiterose.ac.uk By starting with a simple, readily available aromatic compound, it is possible to generate complex bridged polycycles and other intricate scaffolds in a highly efficient manner. researchgate.net This approach provides a strategic pathway to molecules like cyclobutanamines from a fundamentally different class of starting materials than traditional aliphatic precursors.
Table 3: Examples of Dearomatization Strategies
| Aromatic Substrate | Reaction Type | Catalyst/Reagent | Product Architecture | Reference |
| Phenols | Dearomative Amination | Copper(I) Catalyst, O-benzoylhydroxylamines | Amino-containing Scaffolds | liverpool.ac.uk |
| Indole Derivatives | Dearomative Spirocyclization | Visible Light, Umemoto's Reagent | Spirocyclic Indolines | researchgate.net |
| Tryptamine Derivatives | Enantioselective Dearomative Cascade | Silver(I) Catalyst | Polycyclic Indole Alkaloid Cores | whiterose.ac.uk |
| Pyridines | [4+2] Cycloaddition | Photoinduced Energy Transfer | Polycyclic Nitrogen Heterocycles | researchgate.net |
Selective α-C–H Functionalization of Primary α-Tertiary Amines
Direct C(sp³)–H functionalization has emerged as a transformative strategy in synthesis, allowing for the modification of molecules at positions previously considered unreactive. nih.gov The α-functionalization of amines is particularly important, but developing a general protocol to construct primary α-tertiary amines via C–H functionalization of α-branched amines has been a persistent challenge. nih.gov
Recently, a general and scalable platform for this transformation has been developed using quinone-mediated chemistry. nih.govsemanticscholar.org The process begins with the reaction of an abundant primary α-branched amine with a quinone. rsc.org This is proposed to form an intermediate that undergoes an in situ chemistryviews.orgrsc.org-hydride shift to generate a reactive ketimine intermediate. semanticscholar.org This ketimine is then intercepted by a wide range of carbon-centered nucleophiles, including organomagnesium and organolithium reagents. semanticscholar.orgrsc.org Subsequent hydrolysis releases the desired primary α-tertiary amine, creating a new quaternary carbon center at the α-position. nih.gov
This amine-to-amine synthetic platform is broadly applicable, enabling α-alkylation, α-arylation, and α-cyanation. semanticscholar.org It has been successfully applied to library synthesis and the late-stage functionalization of existing drug molecules. rsc.org While a specific synthesis of this compound using this method has not been reported, the methodology is directly applicable. One could envision starting with 1,1-diethylcyclopropane, opening it to a suitable α-branched primary amine, and then applying this C-H functionalization logic, or more directly, starting from a precursor like 3,3-diethylcyclobutanol and converting it to the corresponding amine to then be functionalized, though this falls outside the direct C-H activation of a simpler amine. The power of this method lies in its ability to build molecular complexity directly onto the amine's α-position. nih.gov
Mechanistic Organic Chemistry of Cyclobutane Amine Transformations
Elucidation of Concerted Versus Stepwise Mechanisms in Cycloaddition Reactions
Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and those involving cyclobutane (B1203170) derivatives are of particular interest due to the unique properties conferred by the strained ring. The mechanism of these reactions can proceed through either a concerted pathway, where all bond-making and bond-breaking events occur in a single transition state, or a stepwise pathway, involving the formation of one or more intermediates. researchgate.netrsc.org The distinction between these pathways is critical as it dictates the stereochemical outcome of the reaction.
In the context of forming cyclobutane rings, [2+2] cycloadditions are a prominent class of reactions. libretexts.orgnih.gov Thermally initiated [2+2] cycloadditions are often forbidden by the Woodward-Hoffmann rules for a concerted process, suggesting a stepwise mechanism. researchgate.net Conversely, photochemical [2+2] cycloadditions are generally allowed to proceed in a concerted fashion. researchgate.net However, the actual mechanism can be influenced by the nature of the reactants. For instance, the reaction of electron-rich olefins with electron-poor olefins to form cyclobutane derivatives often proceeds through a stepwise mechanism involving a zwitterionic or biradical intermediate.
Visible light-catalyzed [2+2] cycloadditions of enones have been shown to proceed through a radical anion cycloaddition, which is a stepwise process. organic-chemistry.org Similarly, the visible light-mediated photocatalytic [2+2]-cycloaddition of α,β-dehydroamino acids with alkenes to form cyclobutane α-amino acids is suggested to occur via a stepwise mechanism, as evidenced by the observation that using either trans- or cis-stilbene (B147466) as the alkene partner leads to the same diastereoselectivity in the product. acs.org
The mechanism of cycloaddition can also be influenced by the presence of catalysts. For example, transition metal-catalyzed [2+2] cycloadditions can proceed through various stepwise pathways involving metallacyclic intermediates. nih.gov The specific catalytic cycle will depend on the metal, ligands, and substrates involved.
Investigation of Reactive Intermediates in Ring Contraction Processes (e.g., 1,4-Biradicals, 1,1-Diazenes)
Ring contraction reactions provide a powerful synthetic route to strained carbocycles like cyclobutanes from more readily available larger rings, such as pyrrolidines. chemistryviews.orgillinois.edu These transformations often proceed through highly reactive and transient intermediates, with 1,4-biradicals and 1,1-diazenes playing pivotal roles.
The involvement of a 1,4-biradical intermediate is strongly suggested in the ring contraction of pyrrolidines to form cyclobutanes. chemistryviews.orgacs.org This mechanism is supported by both experimental observations, such as the formation of olefinic side products resulting from β-fragmentation, and computational studies. acs.orgnih.gov The generation of the 1,4-biradical is often preceded by the formation of a 1,1-diazene (also known as an isodiazene) intermediate. acs.orgrhhz.netwikipedia.org
Formation of a 1,1-Diazene: The secondary amine of the pyrrolidine (B122466) ring is converted into a 1,1-diazene. This can be achieved through electrophilic amination, for instance, by using an in situ generated iodonitrene species. chemistryviews.orgacs.orgnih.gov
Nitrogen Extrusion and 1,4-Biradical Formation: The highly unstable 1,1-diazene intermediate readily extrudes a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. rhhz.net This extrusion leads to the formation of a 1,4-biradical species. acs.org The stereochemical information from the starting pyrrolidine is often transferred to the product, suggesting that the C-N bond cleavage and subsequent C-C bond formation occur rapidly. acs.org
Intramolecular Cyclization: The resulting 1,4-biradical undergoes rapid intramolecular cyclization through C-C bond formation to yield the cyclobutane ring. acs.org Computational studies have indicated that this closure can be a barrierless process. nih.govresearchgate.net
The stereospecificity observed in many of these ring contraction reactions is a key piece of evidence for the proposed mechanism. acs.org The rapid C-C bond formation in the 1,4-biradical intermediate outcompetes bond rotation, thus preserving the stereochemistry of the starting material. researchgate.net
Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Functionalizations
Transition metal catalysis has emerged as a powerful tool for the functionalization of otherwise inert C-H bonds in cyclobutane rings and for the construction of the cyclobutane framework itself. researchgate.netrsc.orgnih.gov A detailed understanding of the catalytic cycles involved is essential for optimizing reaction conditions and developing new synthetic methodologies.
One notable example is the rhodium(II)-catalyzed C(sp³)–H diamination of arylcyclobutanes. researchgate.net Unlike classical rhodium(II) nitrene insertion reactions, this transformation proceeds through a complex, multi-step cascade. The proposed catalytic cycle involves nine elementary steps, highlighting the intricate nature of these reactions. Key features of this cycle include multiple consecutive oxidative radical-polar crossovers, desaturation, and nitrogen-radical addition steps. researchgate.net
The functionalization of cyclobutanes can also be achieved through chelation-assisted C-H activation. rsc.orgnih.gov In these reactions, a directing group on the cyclobutane substrate coordinates to the transition metal center, bringing the catalyst into close proximity to a specific C-H bond. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate. Subsequent reaction with a coupling partner and reductive elimination regenerates the catalyst and yields the functionalized product. The specific steps and intermediates in the catalytic cycle will vary depending on the metal (e.g., palladium, rhodium, iridium), the directing group, and the coupling partner employed.
Transition metals also play a crucial role in the synthesis of cyclobutanes. For instance, nickel-catalyzed reductive 4-endo-dig cyclization of homopropargyl halides with aryl/vinyl electrophiles provides access to polysubstituted cyclobutenes. researchgate.net The catalytic cycle for such cross-electrophile couplings typically involves the oxidative addition of one electrophile to a low-valent metal center, followed by reaction with the second electrophile and reductive elimination.
In the context of C-C bond formation at cyclopropane (B1198618) rings, which can be conceptually related to reactions of strained cyclobutanes, transition metal-catalyzed cross-coupling reactions are prevalent. nih.gov These reactions can proceed through various catalytic cycles depending on whether the cyclopropyl (B3062369) group acts as a nucleophile (in the form of an organometallic reagent) or an electrophile (as a cyclopropyl halide). nih.gov More recently, catalytic cycles involving single-electron transfer (SET) processes and the generation of cyclopropyl radicals have been developed. nih.gov
A general, simplified representation of a catalytic cycle for C-H functionalization is presented in the table below. It is important to recognize that the specific intermediates and elementary steps can vary significantly between different catalytic systems.
| Step | Description |
| 1. Catalyst Activation | The precatalyst is converted into the active catalytic species. |
| 2. Coordination | The substrate, often via a directing group, coordinates to the metal center. |
| 3. C-H Activation | The targeted C-H bond is cleaved, often forming a metallacyclic intermediate. |
| 4. Reaction with Coupling Partner | The metallacyclic intermediate reacts with a second reagent (e.g., an alkene, alkyne, or organohalide). |
| 5. Reductive Elimination | The functionalized product is formed, and the metal center is reduced to its initial oxidation state. |
| 6. Catalyst Regeneration | The active catalyst is regenerated, allowing it to re-enter the catalytic cycle. |
The study of these intricate catalytic cycles, often through a combination of experimental techniques (e.g., kinetic studies, isolation of intermediates) and computational modeling, is a vibrant area of research that continues to expand the synthetic utility of cyclobutane derivatives.
Influence of Intrinsic Ring Strain on Reaction Energetics and Pathways
The cyclobutane ring is characterized by significant ring strain, estimated to be around 26.3 kcal/mol. masterorganicchemistry.comwikipedia.orgrsc.org This strain arises from a combination of angle strain, due to the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing or near-eclipsing interactions of adjacent C-H bonds. masterorganicchemistry.comwikipedia.org This inherent instability has a profound influence on the energetics and pathways of reactions involving cyclobutane amines, often serving as a thermodynamic driving force for reactions that lead to the opening or rearrangement of the four-membered ring. masterorganicchemistry.com
The release of ring strain can significantly lower the activation energy of a reaction. For example, the thermal decomposition of cyclobutane via ring opening has a lower activation enthalpy (ΔH‡ ≈ 62.7 kcal/mol) compared to the C-C bond dissociation in a corresponding linear alkane (ΔH‡ ≈ 86.3 kcal/mol). arxiv.org This difference is largely attributed to the partial release of ring strain in the transition state. arxiv.org Consequently, reactions of cyclobutane derivatives, including amines, that involve the cleavage of a C-C bond in the ring are often more facile than analogous reactions in acyclic or less strained cyclic systems.
The ring strain also influences the reactivity of functional groups attached to the cyclobutane ring. The orbitals involved in the C-C bonds of the cyclobutane ring have more p-character than typical sp³-hybridized orbitals, which affects the electronic properties of the ring and its substituents. This can alter the reactivity of an amine group attached to the ring, for instance, by modifying its basicity or nucleophilicity, although this is a less pronounced effect compared to the drive for ring-opening reactions.
The table below summarizes the approximate ring strain energies of some common cycloalkanes for comparison.
| Cycloalkane | Ring Strain Energy (kcal/mol) |
| Cyclopropane | 29 wikipedia.org |
| Cyclobutane | 26.3 wikipedia.orgrsc.org |
| Cyclopentane (B165970) | 7.4 wikipedia.org |
| Cyclohexane | 1.3 wikipedia.org |
The high ring strain of cyclobutane makes it a versatile synthetic intermediate. Reactions that lead to the formation of less strained products are thermodynamically favored, and this principle can be exploited to design novel synthetic transformations. The interplay between the kinetic and thermodynamic factors governed by ring strain is a central theme in the chemistry of cyclobutane amines.
Studies on the Stereochemical Course of Complex Transformations
The stereochemical outcome of reactions involving cyclobutane amines is of paramount importance, as the rigid four-membered ring can position substituents in well-defined spatial arrangements. The study of the stereochemical course of these transformations provides deep insights into the reaction mechanisms and is crucial for the synthesis of stereochemically pure products, which is often a requirement for biologically active molecules.
One of the most illustrative examples of stereochemical control is the ring contraction of pyrrolidines to form cyclobutanes. This reaction has been shown to proceed in a stereoselective manner, where the stereochemical information of the starting pyrrolidine is transferred to the cyclobutane product. chemistryviews.orgacs.org For instance, the ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate leads to the stereoselective formation of the corresponding cis-cyclobutane. acs.org This stereoretention is consistent with a mechanism involving the formation of a 1,4-biradical intermediate that undergoes rapid C-C bond formation before significant bond rotation can occur, thus preserving the original stereochemistry. acs.orgnih.gov
In [2+2] cycloaddition reactions, the stereochemistry of the reactants often dictates the stereochemistry of the cyclobutane product, particularly in concerted reactions. libretexts.org For example, the cycloaddition of a cis-dienophile will typically yield a product with cis substituents on the newly formed cyclobutane ring. libretexts.org However, in stepwise cycloadditions that proceed through intermediates with rotational freedom, a loss of stereochemical information can occur. The degree of stereoselectivity in these cases can provide clues about the lifetime and nature of the intermediates. cdnsciencepub.com
The influence of stereochemistry is also evident in the properties of the final products. For example, novel diastereomeric anionic amphiphiles based on a rigid cyclobutane β-amino acid scaffold have been synthesized, and the cis/trans stereochemistry was found to significantly influence their self-assembly and molecular recognition properties. nih.gov The relative stereochemistry affects headgroup solvation, physicochemical behavior (pKa, critical micelle concentration), and the morphology of the resulting supramolecular structures. nih.gov This highlights how the stereochemical arrangement of the amine and other functional groups on the cyclobutane ring can have a profound impact on the macroscopic properties of the molecule.
The following table provides a general overview of the expected stereochemical outcomes for different mechanistic pathways in cyclobutane amine transformations.
| Reaction Type | Mechanistic Pathway | General Stereochemical Outcome |
| [2+2] Photocycloaddition | Concerted | Stereospecific (retention of reactant stereochemistry) |
| [2+2] Thermal Cycloaddition | Stepwise (biradical/zwitterionic) | Often non-stereospecific or stereoconvergent |
| Pyrrolidine Ring Contraction | Stepwise (1,4-biradical) | Stereoselective (retention of reactant stereochemistry due to rapid cyclization) acs.org |
| Transition Metal-Catalyzed C-H Functionalization | Various (e.g., via metallacycles) | Dependent on the specific catalyst and mechanism; often highly stereoselective |
In-depth Analysis of Stereochemical Control in the Synthesis of 3,3-Diethylcyclobutan-1-amine Is Not Available in Current Literature
A thorough review of scientific literature reveals a significant gap in detailed research specifically concerning the stereochemical control and enantioselective synthesis of the chemical compound this compound. While the methodologies outlined in the query—such as diastereoselective formation, asymmetric photochemical cycloadditions, rational ligand design, kinetic resolution, and chirality transfer in cascade reactions—represent established and powerful strategies in modern organic chemistry for creating stereochemically complex molecules, their specific application to the synthesis of this compound is not documented in readily accessible scientific databases and publications.
The synthesis of chiral cyclobutanes is a challenging area of organic chemistry due to the inherent ring strain and the difficulty in controlling stereochemistry at multiple centers. General strategies are often tailored to specific substitution patterns on the cyclobutane ring. The presence of a gem-diethyl group at the 3-position and an amine at the 1-position of the cyclobutane core in this compound presents a unique synthetic challenge. However, the current body of published research focuses on broader classes of cyclobutanes or those with different substitution patterns that are more prevalent in natural products or pharmaceuticals.
Consequently, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and specific examples for each of the requested subsections as they pertain solely to this compound. To do so would require speculation and extrapolation from general principles rather than reporting on established scientific work, which would not meet the required standards of accuracy and specificity.
Further research and publication in the field of synthetic organic chemistry would be necessary to provide the specific data required to construct the detailed article as outlined.
Structural Elucidation and Conformational Analysis of Cyclobutanamines
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
Spectroscopic methods are at the forefront of experimental structural analysis, providing direct, observable data on the molecular framework and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamic processes of molecules in solution. For 3,3-Diethylcyclobutan-1-amine, ¹H and ¹³C NMR spectra provide a wealth of information regarding its stereochemistry and the conformational preferences of the cyclobutane (B1203170) ring.
The puckered conformation of the cyclobutane ring renders the protons on the C2 and C4 methylene (B1212753) groups diastereotopic, meaning they exist in chemically non-equivalent axial and equatorial environments. This non-equivalence would ideally result in distinct signals with different chemical shifts. However, due to the rapid ring-inversion process at room temperature, these protons become equivalent on the NMR timescale, leading to averaged signals. Variable temperature NMR studies can be employed to slow this inversion, potentially allowing for the resolution of separate axial and equatorial signals at low temperatures.
The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus relationship. Analysis of these coupling constants can provide quantitative information about the puckering angle of the cyclobutane ring. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons, helping to distinguish between different conformers and to assign the relative stereochemistry of the substituents. For instance, an NOE between the amino group proton and specific protons of the ethyl groups could confirm their spatial orientation.
Hypothetical NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | Splitting Pattern | ¹³C Chemical Shift (δ, ppm) |
| C1-H | 3.10 | quintet | 55.2 |
| C2-H₂, C4-H₂ | 1.85 | triplet | 35.8 |
| C3 | - | - | 42.1 |
| -CH₂CH₃ | 1.40 | quartet | 28.5 |
| -CH₂CH₃ | 0.88 | triplet | 8.9 |
Note: This table presents hypothetical data for illustrative purposes.
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique can unambiguously establish the absolute configuration of chiral centers and provide highly accurate measurements of bond lengths, bond angles, and torsional angles. researchgate.net
For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of the ring's puckered nature. It would allow for the direct measurement of the puckering angle and the determination of whether the amine substituent occupies an axial or equatorial position in the crystal lattice. This information is invaluable as it provides a static, minimum-energy snapshot of the molecule, which serves as a crucial benchmark for validating the results of computational models. The primary challenge for this technique lies in the ability to grow a single crystal of sufficient quality, which can be difficult for flexible, low-melting-point amines. nih.gov
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| β (°) | 98.7 |
| C1-C2 Bond Length (Å) | 1.548 |
| C-N Bond Length (Å) | 1.472 |
| Ring Puckering Angle (°) | 28.5 |
Note: This table presents hypothetical data for illustrative purposes.
Computational Approaches to Conformational Landscape Exploration
Computational chemistry offers powerful tools to complement experimental data, providing insights into the full conformational space of a molecule, including transition states and relative energies that are often inaccessible experimentally.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. acs.org It is particularly useful for exploring the potential energy surface of a molecule to identify stable conformers (energy minima) and the transition states that connect them.
For this compound, DFT calculations can be used to model the ring-puckering phenomenon. The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate the torsional strain that would be present in a flat structure. This puckering creates two stable, equivalent "bent" conformations that can interconvert via a higher-energy planar transition state. The introduction of substituents breaks this equivalence. DFT calculations can precisely determine the geometry and relative energies of the conformers where the amine group is in an axial versus an equatorial position. These calculations typically show that the conformer with the bulky substituent in the equatorial position is lower in energy due to reduced steric hindrance.
Hypothetical DFT-Calculated Relative Energies
| Conformer | Relative Energy (kcal/mol) | Puckering Angle (°) |
| Equatorial-Amine | 0.00 | 29.5 |
| Axial-Amine | 1.25 | 27.8 |
| Planar Transition State | 4.80 | 0.0 |
Note: This table presents hypothetical data for illustrative purposes.
While DFT provides a static picture of energy minima, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, such as ring inversion and substituent rotations, at a given temperature.
An MD simulation of this compound, either in the gas phase or in a simulated solvent, would allow for the observation of the ring flipping between its puckered states. The frequency of these transitions and the time spent in each conformational state can provide insights into the conformational flexibility of the molecule and the height of the energy barriers separating different conformers. This approach is crucial for understanding how the molecule behaves in a realistic, dynamic environment.
For molecules with multiple rotatable bonds and flexible rings, such as this compound, the number of possible conformations can be vast. Finding the global energy minimum and other low-energy conformers is a significant challenge. Conformational sampling algorithms are designed to explore this complex energy landscape efficiently.
Monte Carlo Multiple Minimum (MCMM) is a stochastic method that involves randomly changing the coordinates of the molecule (e.g., rotating bonds), followed by energy minimization. nih.gov This process is repeated many times to locate various energy minima on the potential energy surface. nih.gov
Systematic searches involve rotating each flexible bond by a defined increment, but this can become computationally prohibitive due to the exponential growth in the number of conformations to be tested. interquadrat.eu
Algorithms like CENSO (Conformer-Rotamer Ensemble Sampling and Optimization) represent advanced strategies that combine elements of different search methods to improve efficiency. A comparative analysis of these algorithms for this compound would evaluate their ability to identify the complete set of low-energy conformers within a reasonable computational timeframe.
Hypothetical Comparison of Conformational Search Algorithms
| Algorithm | CPU Time (hours) | Unique Conformers Found (< 2 kcal/mol) | Global Minimum Found? |
| Systematic Search | 120 | 15 | Yes |
| MCMM (10,000 steps) | 10 | 14 | Yes |
| Advanced Hybrid (e.g., CENSO) | 4 | 15 | Yes |
Note: This table presents hypothetical data for illustrative purposes.
Theoretical Studies on Cyclobutane Ring Strain and its Impact on Conformation
The conformational landscape of the cyclobutane ring is a direct consequence of the interplay between angle strain and torsional strain. Theoretical models and high-level ab initio calculations have been instrumental in elucidating the delicate balance of these forces that dictates the ring's preferred geometry.
A planar cyclobutane structure would necessitate internal C-C-C bond angles of 90°. This represents a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms, leading to substantial angle strain. Furthermore, a planar conformation would enforce an eclipsed arrangement of all hydrogen atoms on adjacent carbon atoms, introducing considerable torsional strain. To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation. masterorganicchemistry.comwikipedia.org This puckering, however, slightly decreases the internal bond angles to approximately 88°, thereby marginally increasing the angle strain. wikipedia.org Despite this, the energy gained by reducing the eclipsing interactions outweighs the penalty of increased angle strain, making the puckered form the more stable conformation. masterorganicchemistry.com
The puckered conformation of cyclobutane is not static. The ring undergoes a rapid inversion process, often referred to as ring-flipping, where one puckered conformation inverts into another. These two equivalent puckered forms are separated by a planar transition state. High-level ab initio calculations have been employed to quantify the energetic parameters of this process. Studies utilizing methods such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) with extensive basis sets have provided precise values for the puckering barrier and the equilibrium geometry of cyclobutane.
| Parameter | Calculated Value | Reference |
| Puckering Angle (θ) | 29.68° | nih.gov |
| C-C Bond Length | 1.554 Å | nih.gov |
| Inversion Barrier | 498 cm⁻¹ (approx. 1.42 kcal/mol) | nih.gov |
These theoretical investigations have also shed light on the fundamental origins of the inversion barrier. Natural Bond Orbital (NBO) analysis suggests that the barrier is not solely a consequence of torsional strain. Instead, it is significantly influenced by electronic delocalization effects. nih.govacs.org Specifically, hyperconjugative interactions between the C-C sigma bonds (σ) and the antibonding C-H orbitals (σ*) are strengthened in the puckered conformation, contributing to its stability relative to the planar transition state. nih.govacs.org
The following table summarizes key theoretical data for the unsubstituted cyclobutane molecule, which serves as a fundamental model for understanding substituted derivatives like this compound.
Interactive Table: Theoretical Conformational Data for Cyclobutane
| Parameter | Value | Method of Calculation |
| Puckering Angle (θ) | 29.59° | ab initio |
| CH₂-rocking Angle (α) | 5.67° | ab initio |
| Inversion Barrier | 482 cm⁻¹ | ab initio |
These theoretical findings are crucial for understanding the intrinsic properties of the cyclobutane skeleton before considering the influence of substituents.
Relationship Between Substituent Effects and Cyclobutane Ring Puckering
The introduction of substituents onto the cyclobutane ring, as in this compound, breaks the symmetry of the parent molecule and has a profound impact on its conformational preferences. The nature, size, and position of the substituents modulate the degree of ring puckering and can lead to a preference for one puckered conformation over another.
In a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize steric interactions with the other ring atoms and substituents. For this compound, the key structural features are the geminal diethyl groups at the C3 position and the amine group at the C1 position.
Computational studies on substituted cyclobutane derivatives have demonstrated that substituents can significantly alter the puckering angle and the energy barrier to ring inversion. acs.orgnih.gov The presence of bulky geminal substituents, such as the two ethyl groups at the C3 position in this compound, is expected to influence the ring conformation significantly. These groups will increase steric strain within the molecule. To accommodate the bulky diethyl groups, the cyclobutane ring may adjust its puckering angle to minimize van der Waals repulsions.
The following table outlines the general principles of how substituents affect the puckering of the cyclobutane ring, which can be applied to understand the conformation of this compound.
Interactive Table: Substituent Effects on Cyclobutane Ring Puckering
| Substituent Feature | Effect on Ring Conformation | Rationale |
| Size (Steric Bulk) | Larger groups preferentially occupy equatorial positions. | Minimizes 1,3-diaxial interactions and other steric repulsions. |
| Position | The relative positions of substituents determine the most stable puckered conformer. | Minimizes overall steric strain in the molecule. |
| Electronic Effects | Can influence bond lengths and angles, thereby affecting the puckering potential. | Hyperconjugative and inductive effects can alter the electronic structure of the ring. |
Molecular Modeling and Theoretical Chemistry of 3,3 Diethylcyclobutan 1 Amine Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3,3-Diethylcyclobutan-1-amine and its derivatives. These methods provide insights into molecular properties that govern chemical behavior.
Detailed research findings from DFT calculations allow for the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A smaller gap generally implies higher reactivity. For cyclobutane (B1203170) derivatives, the distribution of these orbitals can highlight regions susceptible to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For an amine-substituted cyclobutane, the nitrogen atom is expected to be a region of negative potential, indicating its role as a hydrogen bond acceptor and a site for electrophilic attack. Conversely, the amine hydrogens would exhibit positive potential.
Global reactivity descriptors, such as electrophilicity index and chemical hardness, can be calculated to quantify and compare the reactivity of different derivatives. peerj.com For instance, substitutions on the cyclobutane ring can alter these electronic properties, thereby tuning the molecule's reactivity for specific applications, a concept that has been successfully applied to other classes of compounds. mdpi.com Natural Bond Orbital (NBO) analysis can further reveal hyperconjugative interactions that contribute to the stability of the puckered cyclobutane ring structure. nih.gov
| Property | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | 1.8 Debye | Quantifies the overall polarity of the molecule. |
| Electrophilicity Index (ω) | 0.95 eV | Measures the propensity to accept electrons. |
| Mulliken Charge on N | -0.75 e | Represents the partial charge on the nitrogen atom, indicating a nucleophilic site. |
This interactive table presents hypothetical quantum chemical calculation results for this compound, illustrating how these values are used to predict its electronic properties and reactivity.
Computational Prediction of Spectroscopic Signatures
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is crucial for their characterization and structure elucidation. DFT calculations can accurately forecast vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra. nih.gov
For this compound derivatives, DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches, bends, and twists. For example, the characteristic N-H stretching frequencies of the primary amine group, the C-H stretches of the ethyl and cyclobutane groups, and the C-N stretching frequency can be calculated. Comparing these computed spectra with experimental IR data helps confirm the molecular structure and identify the presence of specific functional groups. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. The puckered nature of the cyclobutane ring leads to distinct chemical environments for axial and equatorial protons, which can be resolved and assigned with the aid of computational predictions. The accuracy of these predictions is often improved by applying empirical scaling factors or by comparing them to known experimental data for similar structures. nih.govnih.gov
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹³C (C1-NH₂) | 55.2 | 54.8 |
| ¹³C (C3-quat) | 45.8 | 45.5 |
| ¹³C (C2/C4) | 32.1 | 31.9 |
| ¹³C (CH₂-ethyl) | 28.5 | 28.3 |
| ¹³C (CH₃-ethyl) | 9.8 | 9.6 |
| ¹H (CH-NH₂) | 3.15 | 3.12 |
| ¹H (Ring CH₂) | 1.90 - 2.10 | 1.88 - 2.05 |
| ¹H (CH₂-ethyl) | 1.45 | 1.42 |
| ¹H (CH₃-ethyl) | 0.88 | 0.85 |
This interactive table displays a hypothetical comparison between DFT-calculated and experimental NMR chemical shifts for this compound, demonstrating the predictive power of computational spectroscopy.
Ab Initio and DFT Studies of Reaction Mechanisms and Transition States
Ab initio and DFT methods are indispensable for investigating the mechanisms of chemical reactions involving cyclobutane derivatives. These computational techniques allow researchers to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. acs.org
For reactions involving this compound, such as nucleophilic substitution at the amine group or reactions involving the cyclobutane ring itself, computational studies can determine the favorability of different pathways. A key application is the study of ring-opening reactions, which are characteristic of strained ring systems. arxiv.orgnih.gov Calculations can elucidate whether a reaction proceeds through a concerted or stepwise mechanism and can predict the activation energy (the energy barrier that must be overcome), which is directly related to the reaction rate. mdpi.comacs.org
For example, DFT calculations can model the transition state for the ring-opening of a cyclobutane derivative, providing detailed geometric information and the energy of this transient species. researchgate.netresearchgate.net By comparing the activation energies of competing reaction pathways, chemists can predict the major product of a reaction under specific conditions. acs.org These theoretical insights are crucial for designing efficient synthetic routes and understanding the stability of cyclobutane-containing molecules. acs.orgarxiv.org
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) | Key Feature |
| 1 | Reactants | 0.0 | Starting materials |
| 2 | Transition State 1 (TS1) | +25.5 | C-C bond elongation |
| 3 | Biradical Intermediate | +15.0 | Open-chain species |
| 4 | Transition State 2 (TS2) | +18.2 | Conformational rearrangement |
| 5 | Products | -10.5 | Ring-opened products |
This interactive table outlines the calculated energy profile for a hypothetical ring-opening reaction of a this compound derivative, showing the energy barriers and intermediates involved.
Development and Validation of Force Fields for Strained Ring Systems
While quantum chemical methods are highly accurate, their computational cost limits their application to large systems or long-timescale simulations. Molecular mechanics (MM), which uses simpler, classical physics-based functions called force fields, is better suited for these tasks. fiveable.me However, standard force fields are often parameterized for common, unstrained molecules and may not accurately represent the unique geometry and energetics of strained rings like cyclobutane. rsc.orgnih.gov
Developing and validating a reliable force field for this compound and its derivatives is therefore a critical step. The process involves parameterization, where terms for bond lengths, angles, and dihedral angles are specifically tuned to reproduce the behavior of the strained ring. nih.gov This is typically done by fitting the MM potential energy surface to high-level ab initio or DFT calculations or to available experimental data. researchgate.nettaylorfrancis.com
Validation is a crucial subsequent step to ensure the force field's accuracy and transferability. fiveable.me This involves running molecular dynamics (MD) simulations and comparing the results against benchmark data. For cyclobutane systems, key validation criteria include the ability to reproduce the correct puckered geometry, the energy barrier for ring inversion, and the conformational preferences of substituents. nih.gov An accurate force field enables large-scale simulations to study properties like protein-ligand binding or the bulk properties of materials containing these cyclobutane building blocks.
| Parameter | Description | Typical Value | Source of Validation |
| C-C Bond Length | Equilibrium distance for ring C-C bonds | 1.55 Å | Ab initio calculations |
| C-C-C Angle | Equilibrium angle for ring carbons | ~88-90° | DFT geometry optimization |
| C-C-C-C Dihedral | Torsional term defining ring puckering | Varies (multi-term) | Ring inversion energy barrier from DFT |
| Non-bonded (van der Waals) | Lennard-Jones parameters for ring atoms | Standard with potential refinement | Liquid density simulations |
This interactive table shows key parameters in a hypothetical force field developed for cyclobutane ring systems and the typical sources for their validation.
In Silico Design and Virtual Screening of Novel Cyclobutane-Based Building Blocks
The rigid, three-dimensional nature of the cyclobutane scaffold makes it an attractive building block in drug discovery. nih.govlifechemicals.compharmablock.com It can act as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl units, often improving physicochemical properties like metabolic stability and solubility. nih.govnih.gov In silico methods play a pivotal role in exploring the vast chemical space of possible cyclobutane derivatives.
In silico design involves computationally generating virtual libraries of novel compounds based on the this compound scaffold. nih.gov By systematically adding different substituents at various positions, vast libraries of potential drug candidates can be created. benthamscience.com These virtual libraries can then be subjected to virtual screening, a computational technique used to identify molecules that are likely to bind to a specific biological target, such as a protein or enzyme. mdpi.com
Structure-based virtual screening involves docking each molecule from the virtual library into the 3D structure of the target protein. mdpi.com Docking algorithms predict the binding pose and estimate the binding affinity. This process filters the large library down to a smaller, manageable number of "hits" with a high predicted affinity, which can then be prioritized for chemical synthesis and experimental testing. This computational approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates. nih.govresearchgate.netresearchgate.net
| Step | Method | Purpose | Outcome |
| 1. Library Generation | Combinatorial enumeration | Create a virtual library of thousands of cyclobutane derivatives. | Diverse set of virtual compounds. |
| 2. Filtering | Rule-of-Five, ADMET prediction | Remove molecules with poor drug-like properties. | Refined library of lead-like molecules. |
| 3. Docking | Structure-based virtual screening | Predict binding modes and affinities against a protein target. | Ranked list of compounds based on docking score. |
| 4. Hit Selection | Visual inspection, scoring thresholds | Select the top-scoring and most promising candidates. | A small set of high-priority hits for synthesis. |
This interactive table illustrates a typical workflow for the in silico design and virtual screening of a library based on a cyclobutane scaffold.
Lack of Published Research on this compound in Advanced Chemical Synthesis and Materials Science
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the research concerning the specific chemical compound This compound . Despite the growing interest in cyclobutane scaffolds in various fields of chemical research, no dedicated studies or significant data have been published on the synthetic utility and applications of this particular compound in the areas of architecturally complex molecular design, bio-inspired structures, or advanced materials science.
The exploration for information regarding the role of this compound in the construction of polycyclic and fused ring systems has not yielded any specific examples or methodologies. Similarly, its application as a densely functionalized cyclobutane building block for further chemical transformations is not documented in the available literature.
In the realm of bio-inspired and biomimetic structures, while the incorporation of cyclobutane β-amino acids into peptidomimetics and helical foldamers is an active area of research, there is no mention of derivatives originating from this compound. The scientific community has focused on other substituted cyclobutane amino acids, leaving the potential of this specific diethyl-substituted amine unexplored in the design of novel peptide mimics.
Furthermore, in the field of advanced materials science, the investigation into cyclobutane-based polymers and their tunable properties has not included monomers derived from this compound. Consequently, there is no information available on the potential properties or applications of polymers that would incorporate this specific structural motif.
Synthetic Utility and Applications of Cyclobutane Amine Scaffolds in Advanced Research
Research in Advanced Materials Science
Emerging Applications in Optoelectronic Materials
The unique structural and electronic properties of cyclobutane (B1203170) scaffolds are beginning to attract attention in the field of materials science, with nascent explorations into their potential for optoelectronic applications. While the primary focus of cyclobutane-amine research has been in medicinal chemistry, the inherent characteristics of the cyclobutane ring—such as its rigid, puckered conformation and the three-dimensional orientation of its substituents—present intriguing possibilities for the design of novel organic electronic materials.
Recent research has explored the use of cyclobutane cores in the development of hole-selective materials for perovskite solar cells. researchgate.net Although these initial studies have not specifically focused on cyclobutane-amine scaffolds, they establish a proof-of-concept for the utility of the cyclobutane moiety in optoelectronic devices. The rigid nature of the cyclobutane ring can influence the molecular packing and morphology of thin films, which are critical factors in determining the performance of organic electronic devices. The introduction of a cyclobutane core can lead to materials with desirable properties for such applications. researchgate.net
The synthetic versatility of cyclobutane derivatives allows for the tuning of their electronic properties. For instance, the incorporation of specific functional groups can alter the HOMO/LUMO energy levels, which is essential for efficient charge transport in organic light-emitting diodes (OLEDs) and photovoltaic devices. While the direct application of 3,3-Diethylcyclobutan-1-amine in this context has not been reported, the broader class of cyclobutane-containing compounds represents a promising, yet underexplored, area for the development of next-generation optoelectronic materials. Further research into the synthesis and characterization of cyclobutane-amine-containing conjugated systems is warranted to fully assess their potential in this emerging field.
Methodological Advancements for Fragment-Based Approaches in Chemical Biology
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy in chemical biology and medicinal chemistry for the identification of lead compounds. A key methodological advancement in this area is the design and synthesis of fragment libraries with high three-dimensional (3D) character, moving away from the traditionally flat, aromatic scaffolds. Cyclobutane-amine scaffolds, including structures related to this compound, are at the forefront of this evolution due to their inherent non-planar geometry. nih.govvu.nl
The synthetic utility of cyclobutane-amines lies in their ability to serve as central scaffolds for the creation of diverse and sterically complex fragment libraries. nih.gov The puckered nature of the cyclobutane ring allows for the presentation of substituents in well-defined vectors in three-dimensional space, which can lead to improved binding affinity and selectivity for protein targets. nih.gov
Key Methodological Advancements:
Design and Synthesis of 3D Fragment Libraries: Researchers have developed synthetic strategies to produce focused libraries of cyclobutane-based fragments. These libraries often feature a variety of functional groups, such as secondary amines, amides, and sulfonamides, attached to the cyclobutane core. nih.gov The design of these libraries is often guided by computational methods, including Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis, to ensure both chemical and shape diversity. nih.govvu.nl
Computational Screening and Pharmacophore Modeling: The development of 3D pharmacophore models and computational screening techniques has been instrumental in leveraging the structural information provided by cyclobutane-based fragments. mdpi.comnih.gov These in silico methods allow for the rapid assessment of large virtual libraries of cyclobutane derivatives against specific biological targets, prioritizing fragments with a higher likelihood of binding. This computational pre-screening significantly enhances the efficiency of the experimental screening process.
Stereocontrolled Synthesis: The ability to control the stereochemistry of substituents on the cyclobutane ring is a critical methodological advancement. Synthetic routes have been developed to produce specific cis and trans isomers of 1,3-disubstituted cyclobutanes, allowing for a systematic exploration of the impact of stereochemistry on biological activity. nih.gov
Research Findings from Cyclobutane Fragment Libraries:
A study by Hamilton et al. described the synthesis of a 33-member library of 3D cyclobutane fragments. The library was designed to have favorable physicochemical properties for FBDD, adhering to the "rule of three." nih.gov The synthesized fragments, which included secondary amines, demonstrated good solubility and 3D character, making them attractive for screening campaigns. nih.govresearchgate.net
The table below summarizes the calculated physicochemical properties of a representative cyclobutane fragment library, illustrating their suitability for fragment-based screening.
| Property | Mean Value | "Rule of Three" Guideline |
|---|---|---|
| Molecular Weight (Da) | 250 | ≤ 300 |
| cLogP | 2.1 | ≤ 3 |
| Hydrogen Bond Donors | 1.5 | ≤ 3 |
| Hydrogen Bond Acceptors | 3.2 | ≤ 3 |
| Rotatable Bonds | 3.8 | ≤ 3 |
These methodological advancements in the use of cyclobutane-amine scaffolds for fragment-based approaches are providing chemical biologists with powerful new tools to probe protein function and discover novel therapeutics. The emphasis on 3D structures is helping to unlock previously intractable biological targets.
Future Directions and Emerging Research Avenues
Expanding the Scope of Enantioselective Synthesis for Diverse Chiral Cyclobutanamines
The synthesis of chiral cyclobutanes is an area of significant interest due to their presence in natural products and bioactive molecules. nih.gov The development of enantioselective methods to access structurally diverse chiral cyclobutanamines, including those with 3,3-disubstitution patterns, remains a key challenge and a vibrant area of research. Current strategies often rely on catalytic enantioselective [2+2] cycloadditions, which have proven to be powerful transformations for the construction of the cyclobutane (B1203170) core. mdpi.com Future efforts will likely focus on expanding the substrate scope and improving the efficiency and selectivity of these reactions for the synthesis of a wider array of 3,3-dialkylcyclobutan-1-amine analogues.
Recent advancements in asymmetric catalysis offer promising avenues for exploration. For instance, the use of novel chiral catalysts, including those based on transition metals and organocatalysts, could enable the asymmetric synthesis of cyclobutanes that are currently difficult to access. mdpi.com Furthermore, the development of catalytic C-H functionalization reactions presents an exciting opportunity for the direct and stereocontrolled introduction of substituents onto pre-existing cyclobutane scaffolds. nih.gov This approach could provide a more modular and efficient route to a diverse range of chiral cyclobutanamines. The exploration of dynamic kinetic asymmetric transformations (DYKATs) also holds potential for the synthesis of highly enantioenriched cyclobutane derivatives from racemic starting materials. researchgate.net
A summary of emerging enantioselective strategies applicable to the synthesis of chiral cyclobutanamines is presented in the table below.
| Synthetic Strategy | Description | Potential Advantages |
| Catalytic Asymmetric [2+2] Cycloadditions | The use of chiral catalysts to control the stereochemical outcome of [2+2] cycloaddition reactions between two olefinic partners. | Direct construction of the cyclobutane ring with high enantioselectivity. |
| Asymmetric C-H Functionalization | The stereoselective introduction of functional groups at C-H bonds on a pre-formed cyclobutane ring using chiral catalysts. | Modular approach to diversify existing cyclobutane scaffolds. |
| Dynamic Kinetic Asymmetric Transformations (DYKATs) | The conversion of a racemic mixture of starting materials into a single enantiomer of the product using a chiral catalyst. | High theoretical yields of a single enantiomer from a racemic mixture. |
| Chiral Auxiliary-Mediated Synthesis | The use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal. | Predictable stereochemical control. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for Cyclobutane Systems
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and its application to cyclobutane systems holds immense promise. mdpi.comresearchgate.net These computational tools can accelerate the discovery and optimization of synthetic routes by predicting reaction outcomes, suggesting novel reaction conditions, and even designing new synthetic pathways. chemistryviews.orglibretexts.org For strained systems like cyclobutanes, where reaction outcomes can be difficult to predict due to complex stereoelectronic effects, AI and ML models can provide valuable insights. nih.gov
One of the key applications of AI in this area is in retrosynthesis planning. nih.govnih.govcsic.es By training on vast datasets of known chemical reactions, AI algorithms can propose viable synthetic routes to complex target molecules like 3,3-diethylcyclobutan-1-amine and its analogues. This can significantly reduce the time and effort required for synthetic route design. Furthermore, ML models can be developed to predict the stereoselectivity and regioselectivity of reactions that form or functionalize cyclobutane rings. This predictive power is particularly valuable for the challenging enantioselective synthesis of chiral cyclobutanamines.
Another emerging area is the use of ML to predict the ring strain energy of cyclobutane derivatives. nih.govrsc.org Ring strain plays a crucial role in the reactivity of cyclobutanes, and the ability to accurately predict this property can aid in the design of novel reactions that leverage strain release as a driving force. As more high-quality experimental data becomes available, the accuracy and predictive power of these AI and ML models will continue to improve, making them indispensable tools for chemists working with cyclobutane systems.
Application of Green Chemistry Principles for Scalable and Sustainable Synthesis of this compound Analogues
The increasing emphasis on sustainability in the chemical industry necessitates the development of green and scalable synthetic routes to important chemical entities. The application of the twelve principles of green chemistry to the synthesis of this compound analogues offers significant opportunities for reducing the environmental impact of their production. chemistryviews.org
Key areas of focus for greening the synthesis of cyclobutane derivatives include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. nih.gov Cascade reactions and cycloaddition reactions are often highly atom-economical.
Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials can reduce the reliance on fossil fuels. researchgate.net For example, compounds like furfural (B47365) and cinnamic acid, which can be derived from renewable resources, have been used to synthesize cyclobutane-containing polymers. researchgate.net
Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is preferred as it reduces waste. The development of recyclable catalysts is a particularly important goal.
Safer Solvents and Reagents: Minimizing the use of hazardous solvents and reagents is crucial. The exploration of reactions in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, is an active area of research. libretexts.org
Energy Efficiency: Photochemical reactions, which can often be carried out at ambient temperature, can be more energy-efficient than thermally promoted reactions. nih.govresearchgate.net The use of flow chemistry can also improve energy efficiency and scalability. researchgate.net
By embracing these principles, chemists can develop synthetic routes to this compound analogues that are not only efficient and selective but also environmentally responsible.
Exploration of Novel Reactivity Modes for Strained Cyclobutane Ring Systems
The inherent ring strain of the cyclobutane core is a key feature that dictates its reactivity and provides opportunities for the development of novel chemical transformations. chemistryviews.orgresearchgate.net While ring-opening and ring-expansion reactions are well-established reactivity modes for cyclobutanes, there is still much to be explored, particularly with highly substituted systems.
Future research will likely focus on uncovering new ways to selectively activate and functionalize the C-C and C-H bonds of the cyclobutane ring. Transition metal catalysis has emerged as a powerful tool for promoting unique transformations of cyclobutanes, including C-H functionalization and C-C bond activation. researchgate.netresearchgate.netnih.gov The development of new catalytic systems could enable previously inaccessible transformations.
Photocatalysis also offers exciting possibilities for exploring the novel reactivity of cyclobutanes. mdpi.comnih.govresearchgate.net Light-mediated processes can generate reactive intermediates, such as radicals, that can participate in a variety of transformations, including ring-opening and functionalization reactions. The use of strained precursors, such as bicyclo[1.1.0]butanes (BCBs), has also proven to be a fruitful strategy for accessing functionalized cyclobutanes through strain-release-driven reactions. nih.gov
A deeper understanding of the factors that control the regioselectivity and stereoselectivity of these novel reactions will be crucial for their application in the synthesis of complex molecules. Computational studies will likely play an important role in elucidating reaction mechanisms and guiding the design of new experiments.
Rational Design of Conformationally Constrained Scaffolds for Targeted Academic Investigations
The rigid and puckered nature of the cyclobutane ring makes it an excellent scaffold for the design of conformationally constrained molecules. nih.govnih.gov This property is particularly valuable in medicinal chemistry and chemical biology, where controlling the three-dimensional arrangement of functional groups is crucial for achieving high affinity and selectivity for biological targets. lifechemicals.com this compound and its analogues can serve as valuable building blocks for the construction of such conformationally restricted scaffolds.
One area of active research is the incorporation of cyclobutane amino acids into peptides to create peptidomimetics with well-defined secondary structures. nih.govnih.govnih.govresearchgate.net The conformational constraints imposed by the cyclobutane ring can enhance the metabolic stability of peptides and improve their pharmacokinetic properties. chemistryviews.org The rational design of these constrained peptides can lead to the development of new therapeutic agents. csic.es
Furthermore, the unique three-dimensional arrangement of substituents on the cyclobutane ring can be exploited to design molecules that can probe specific biological interactions. rsc.org For example, by systematically varying the stereochemistry and substitution pattern on the cyclobutane scaffold, it is possible to map the binding pockets of enzymes and receptors. This information can then be used to design more potent and selective inhibitors or agonists. The synthesis of libraries of conformationally constrained cyclobutane derivatives will be a key strategy for exploring their potential in academic and industrial research. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 3,3-Diethylcyclobutan-1-amine in laboratory settings?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by ethyl group introduction. A multi-step approach starting with cyclobutane precursors (e.g., cyclobutanone derivatives) is common. Ethylation can be achieved via nucleophilic substitution or Grignard reactions under anhydrous conditions. Catalysts like palladium or nickel may enhance alkylation efficiency, while solvents such as THF or DMF are used to stabilize intermediates . Purity is ensured via column chromatography or recrystallization, with yields optimized by controlling reaction temperature (0–25°C) and stoichiometric ratios of reactants.
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutane ring structure and ethyl substituents. Mass spectrometry (HRMS) validates molecular weight (C₈H₁₇N, theoretical MW: 127.13 g/mol). Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and cyclobutane ring vibrations. X-ray crystallography resolves stereochemistry and bond angles, particularly for verifying the spatial arrangement of ethyl groups .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound should be stored in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent oxidation. Temperatures ≤ -20°C are recommended to minimize degradation. Stability tests via accelerated aging (40°C/75% RH for 6 months) and periodic HPLC analysis ensure integrity. Amine hydrochloride salts are more stable for long-term storage .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for modifying the cyclobutane ring in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and activation energies for ring-opening or functionalization reactions. Tools like Gaussian or ORCA model steric effects of ethyl groups on reaction feasibility. Retrosynthetic AI platforms (e.g., Template_relevance models) propose novel routes using databases like Reaxys or Pistachio, prioritizing routes with high atom economy and low steric hindrance .
Q. How to resolve discrepancies in stereochemical assignments between NMR and X-ray crystallography data for this compound?
- Methodological Answer : Conflicting stereochemical data may arise from dynamic effects in solution (NMR) versus static crystal structures (X-ray). Use variable-temperature NMR to detect conformational exchange. Overlay computed (DFT) and experimental X-ray structures to identify torsional mismatches. For ambiguous cases, synthesize enantiomerically pure analogs and compare optical rotation or circular dichroism (CD) spectra .
Q. What strategies are effective in analyzing the stereoelectronic effects of ethyl groups on the compound’s reactivity?
- Methodological Answer : Substituent effects are quantified via Hammett σ* parameters or Taft steric constants. Compare reaction rates of this compound with analogs (e.g., 3,3-dimethyl or 3-ethyl-3-phenyl derivatives) in nucleophilic substitution or oxidation reactions. Electrostatic potential maps from DFT highlight electron-rich/depleted regions influenced by ethyl groups, guiding mechanistic studies .
Q. How to design experiments to address contradictory biological activity data in receptor-binding assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) under controlled buffer systems (PBS, pH 7.4). Validate results with orthogonal assays (e.g., fluorescence polarization for competitive binding). Use mutant receptor constructs to isolate binding contributions of specific residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
